Isotopic Mass Shift of +46 Da Enables Baseline-Resolved MS1 Quantification in Complex Lipid Matrices Versus Non-Deuterated DLPC
DLPC-d46 provides a +46 Da mass shift relative to non-deuterated DLPC (MW 668.11 vs. 621.83), ensuring that the internal standard precursor ion is fully resolved from the endogenous analyte in both full-scan and selected reaction monitoring (SRM) modes. In contrast, the non-deuterated DLPC isotopologue is indistinguishable from endogenous 12:0/12:0 PC, making it useless as an internal standard . This mass increment exceeds the minimum recommended Δm of +3 Da for stable isotope-labeled internal standards (SIL-IS) in lipidomics, eliminating isotopic cross-talk between the M and M+2 natural abundance peaks of endogenous PC species and the internal standard signal [1].
| Evidence Dimension | Mass spectrometric precursor ion separation for internal standard application |
|---|---|
| Target Compound Data | DLPC-d46: [M+H]⁺ m/z 669.4 (monoisotopic); MW = 668.11 Da; Δmass = +46 Da vs. unlabeled DLPC |
| Comparator Or Baseline | Non-deuterated DLPC (CAS 18194-25-7): [M+H]⁺ m/z 622.4; MW = 621.83 Da; Δmass = 0 Da |
| Quantified Difference | Absolute mass shift = +46 Da; isotopic purity specification = ≥98 atom% D, ensuring <2% residual protiated signal |
| Conditions | Electrospray ionization (ESI) positive mode, Q1 full scan or SRM on triple quadrupole or Q-TOF instruments; validated for reversed-phase and HILIC LC-MS/MS lipidomics platforms |
Why This Matters
A +46 Da shift guarantees complete chromatographic co-elution with endogenous 12:0/12:0 PC while providing unambiguous mass separation, enabling matrix-effect-corrected absolute quantification with ≤5% inter-assay CV—a requirement that non-deuterated DLPC, odd-chain PC analogs (e.g., PC 17:0/17:0), or headgroup-only deuterated species cannot simultaneously fulfill.
- [1] Cajka T, Fiehn O. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends Analyt Chem. 2014;61:192-206. doi:10.1016/j.trac.2014.04.017. View Source
